

ATTO 590 quantum yield and fluorescence lifetime

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Compound of Interest

Compound Name: ATTO 590

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An In-depth Technical Guide to the Photophysical Properties of **ATTO 590** For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye **ATTO 590**, specifically its quantum yield and fluorescence lifetime. It includes a summary of its key characteristics, detailed experimental protocols for their measurement, and diagrams illustrating common experimental workflows.

Core Photophysical Properties of ATTO 590

ATTO 590 is a fluorescent label based on the rhodamine dye structure, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3][4][5][6][7]} These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[3][4][5][8][9][10]} The dye is moderately hydrophilic and is available with various reactive groups, such as NHS ester and maleimide, for labeling proteins, antibodies, and other molecules.^{[1][2][6][7]}

Quantitative Data Summary

The key photophysical parameters of **ATTO 590** are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

Parameter	Value	Reference
Fluorescence Quantum Yield (η_{fl})	0.80 (80%)	[3][9][11]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[3][9][11]
Excitation Maximum (λ_{abs})	593 - 594 nm	[3][8][9][11][12][13]
Emission Maximum (λ_{em})	622 - 624 nm	[3][8][9][11][12][13]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[3][8][11][12][13]
Correction Factor (CF ₂₈₀)	0.43 - 0.44	[9][11][12]

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires careful experimental design and execution. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) quantifies the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common method for its determination is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[14][15]

Protocol: Comparative Method for Quantum Yield Determination

- **Standard Selection:** Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with **ATTO 590**.
- **Sample Preparation:**
 - Prepare a series of dilutions for both the **ATTO 590** sample and the standard in a high-purity, spectroscopic-grade solvent.[16]

- The concentrations should be adjusted to ensure that the absorbance at the excitation wavelength is low (typically between 0.02 and 0.1) to prevent inner filter effects.[\[14\]](#)
- Absorbance Measurement:
 - Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared dilutions of the sample and the standard.
 - Record the absorbance value at the chosen excitation wavelength for each solution.
- Fluorescence Measurement:
 - Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
 - It is critical that the excitation wavelength and all instrument settings (e.g., slit widths) are kept identical for all measurements of the sample and the standard.
- Data Analysis:
 - Correct the recorded emission spectra for the wavelength-dependent sensitivity of the detector.
 - Integrate the corrected fluorescence intensity over the entire emission band for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the **ATTO 590** sample and the standard.
 - The relationship should be linear, and the gradient (slope) of this line should be determined for both.
- Calculation: The quantum yield of the **ATTO 590** sample (Φ_x) is calculated using the following equation:[\[14\]](#)

$$\Phi_x = \Phi_{st} * (\text{Grad}_x / \text{Grad}_{st}) * (\eta_x^2 / \eta_{st}^2)$$

Where:

- Φ_{st} is the quantum yield of the standard.
- Grad_x and Grad_{st} are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
- n_x and n_{st} are the refractive indices of the sample and standard solutions. If the same solvent is used, this term cancels out.

Measurement of Fluorescence Lifetime

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most widely used and robust technique for measuring fluorescence lifetimes in the nanosecond range.^{[17][18][19]}

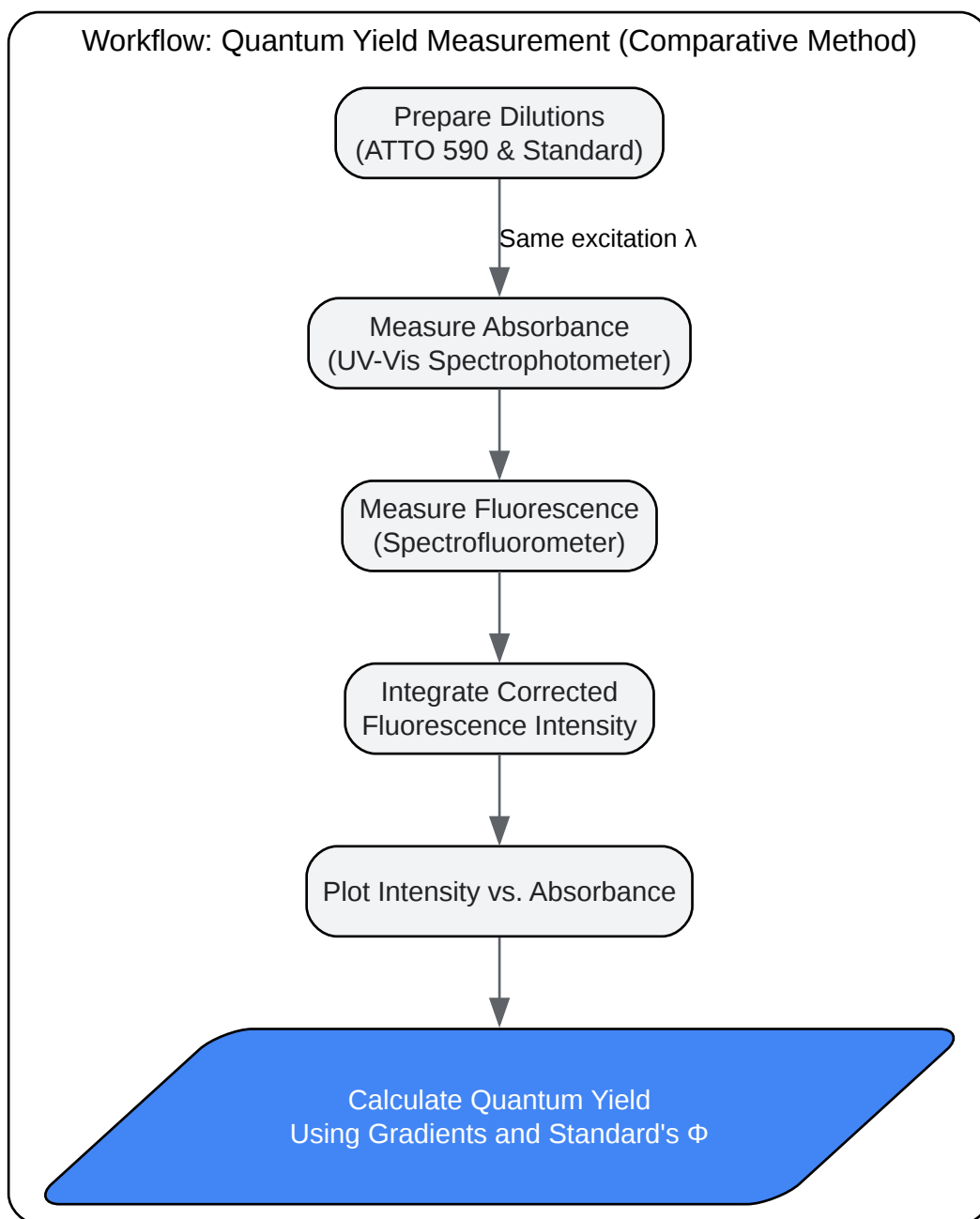
Protocol: Time-Correlated Single Photon Counting (TCSPC)

- **Instrumentation Setup:** A typical TCSPC setup consists of a high-repetition pulsed light source (e.g., a diode laser or LED), a sample holder, emission filters, a single-photon sensitive detector (e.g., PMT or SPAD), and TCSPC electronics.^[18]
- **Excitation:** The **ATTO 590** sample is excited by the pulsed laser at a wavelength near its absorption maximum (e.g., 594 nm). The laser pulse provides the "start" signal for the timing electronics.^[18]
- **Photon Detection:** Emitted photons are collected and passed through a filter to isolate the fluorescence from scattered excitation light. The detector registers the arrival of a single photon, which generates the "stop" signal.^[18]
- **Time Measurement:** The TCSPC electronics measure the time delay between the laser pulse (start) and the detection of the emitted photon (stop) with picosecond resolution.^{[17][19]}
- **Histogram Generation:** This process is repeated thousands or millions of times. The measured time delays are collected and sorted into a histogram, which plots the number of photons detected versus the time after the excitation pulse. This histogram represents the fluorescence decay curve.^{[18][19]}

- Data Analysis:
 - The instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument itself.
 - The experimental fluorescence decay curve is fitted to an exponential decay model, often requiring deconvolution with the IRF.
 - The fluorescence lifetime (τ) is extracted from the parameters of the fitted decay function.

Visualizations

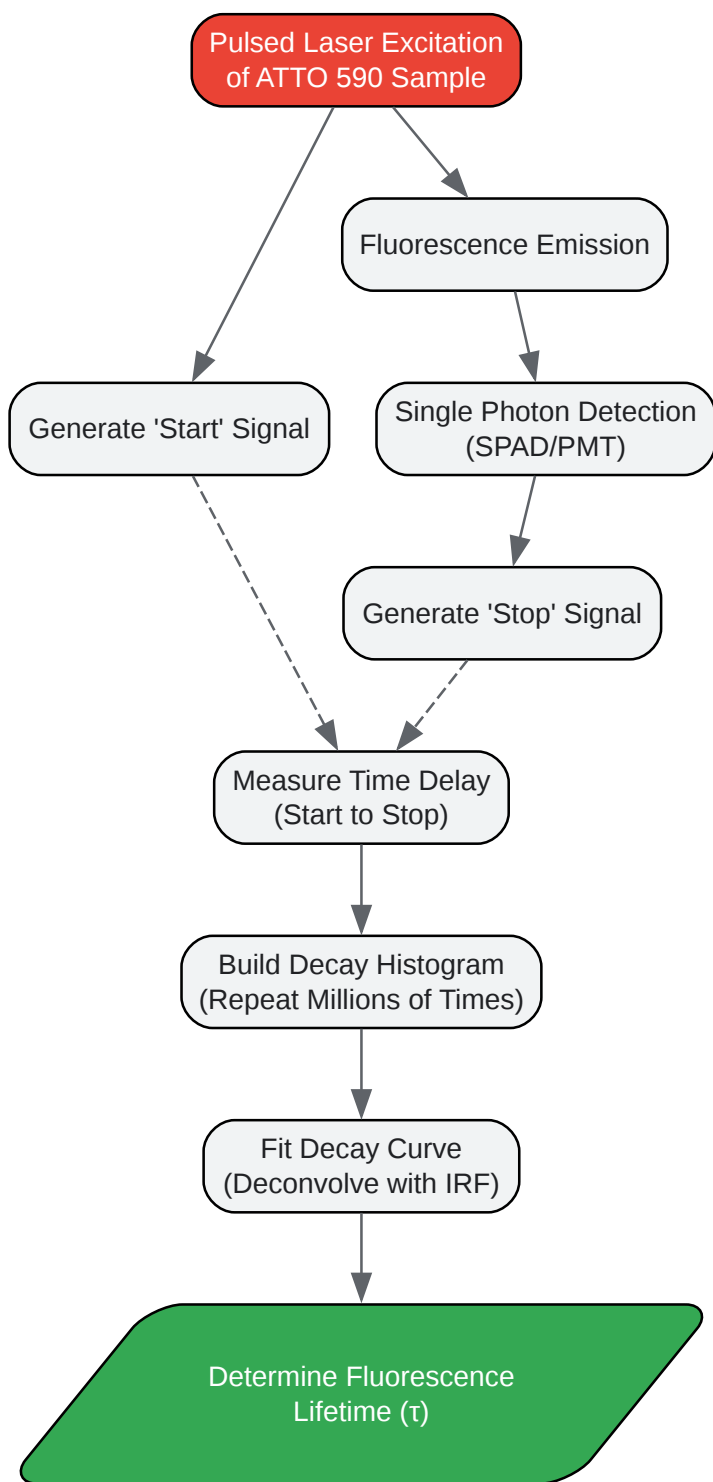
The following diagrams illustrate the experimental workflows for measuring the photophysical properties of **ATTO 590** and a common bioconjugation application.



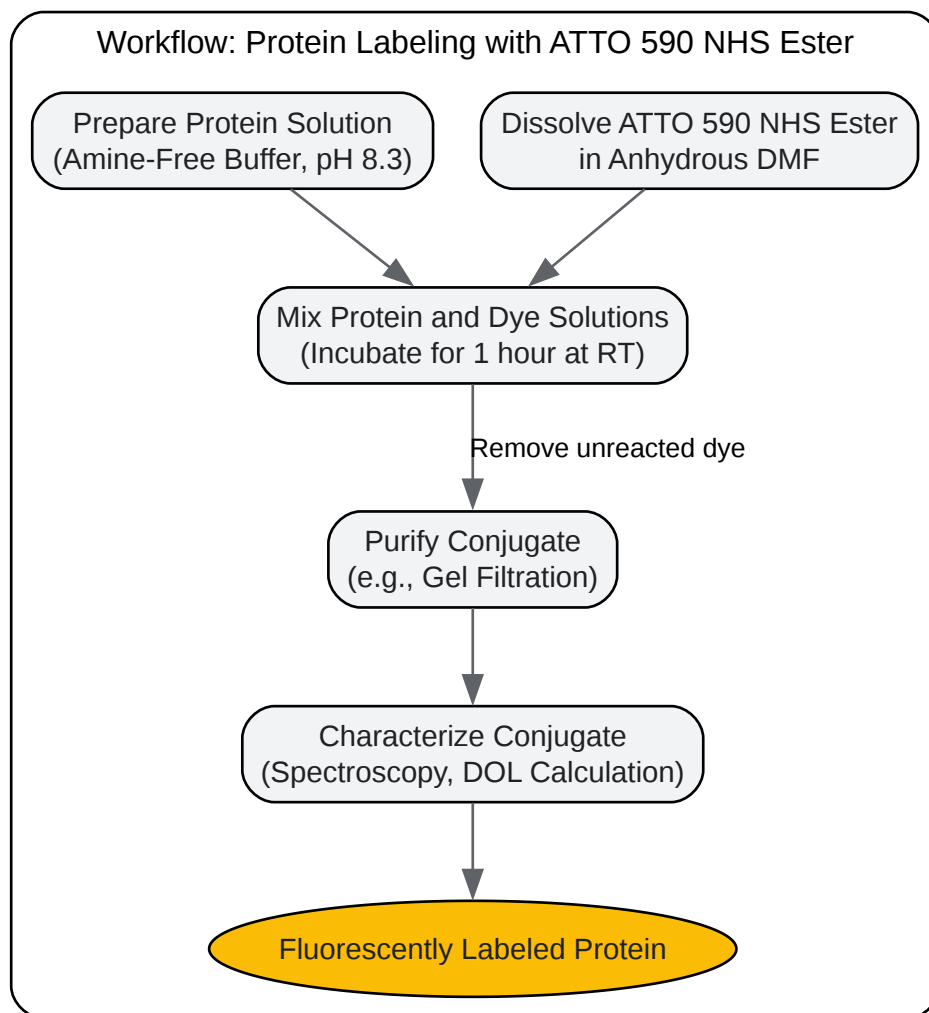
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Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Workflow: Fluorescence Lifetime Measurement (TCSPC)

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Caption: Workflow for measuring fluorescence lifetime via Time-Correlated Single Photon Counting.



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Caption: General workflow for covalent labeling of proteins with **ATTO 590** NHS ester.

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